Product packaging for OPB-111077(Cat. No.:)

OPB-111077

Cat. No.: B1191823
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OPB-111077 is a first-in-class, novel, orally bioavailable small-molecule compound that functions as a potent and highly specific inhibitor of signal transducer and activator of transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) . Its dual mechanism disrupts key pro-tumorigenic pathways: it inhibits STAT3's role as a nuclear transcription factor that regulates genes involved in cell proliferation and survival, and it suppresses cellular energy production by inhibiting mitochondrial respiratory chain complex I . This unique activity leads to the inhibition of energy metabolism and activation of the AMPK-mTOR energy stress sensor pathway . In preclinical studies, this compound has demonstrated antitumor effects against a wide range of human hematological and solid tumor cell lines, supporting its investigation in clinical research . Early-phase clinical trials have explored its potential in acute myeloid leukemia (AML) and advanced solid tumors, with studies indicating a manageable safety profile where the most frequently reported adverse events were nausea, vomiting, and fatigue . Furthermore, ex vivo sensitivity testing has been used to identify potential responder populations, highlighting its role in biomarker-driven research strategies . Recent research also shows a synergistic antitumor effect when this compound is combined with alkylating agents like bendamustine in models of diffuse large B-cell lymphoma (DLBCL), proposing a novel therapeutic strategy that targets cancer energy metabolism . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origin of Product

United States

Molecular Mechanisms of Action of Opb 111077

Direct Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Mitochondrial oxidative phosphorylation is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency. nih.gov OPB-111077 directly interferes with this vital cellular process. patsnap.comnih.govdrugbank.commedpath.comashpublications.orgashpublications.orgresearchgate.netpostersessiononline.eu

Specific Interaction with Mitochondrial Respiratory Chain Complex I

This compound functions as an inhibitor of mitochondrial respiratory chain complex I. ashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euashpublications.org This specific interaction with Complex I, a crucial component of the electron transport chain (ETC), is central to its inhibitory effect on OXPHOS. ashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euashpublications.org Furthermore, STAT3, a protein targeted by this compound, is known to localize in mitochondria and is integrated into ETC complex I, where it positively influences mitochondrial respiration. mdpi.com

Activation of Energy Stress Sensor Pathways, Including AMPK-mTOR Pathway

The disruption of cellular energy production by this compound leads to the activation of energy stress sensor pathways, notably the AMP-activated protein kinase (AMPK)-mTOR pathway. ashpublications.orgresearchgate.netashpublications.orgbenchchem.com Activation of AMPK typically inhibits the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signal transduction pathway, which in turn can reduce cell growth. nih.gov

Modulation of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

Research findings indicate that this compound causes a drastic reduction in the Oxygen Consumption Rate (OCR). mdpi.com OCR serves as a key indicator of mitochondrial oxidative phosphorylation. ashpublications.orgpostersessiononline.eu While this compound inhibits OXPHOS, it has also been observed to increase glycolysis, as evidenced by measurements of OCR and Extracellular Acidification Rate (ECAR), an indicator of glycolysis. ashpublications.orgpostersessiononline.eu However, when combined with certain agents like bendamustine (B91647), the increase in glycolysis can be suppressed. ashpublications.org

Table 1: Impact of this compound on Cellular Metabolic Rates

Metabolic ParameterEffect of this compound (Monotherapy)Effect of this compound + BendamustineReference
Oxygen Consumption Rate (OCR)Drastic reduction mdpi.comInhibited ashpublications.org ashpublications.orgmdpi.com
Extracellular Acidification Rate (ECAR)Increased glycolysis ashpublications.orgIncrease suppressed ashpublications.org ashpublications.org

Specific Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activity

This compound is recognized as a potent and highly specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. patsnap.comnih.govdrugbank.commedpath.comresearchgate.netashpublications.orgbenchchem.comspandidos-publications.comspringer.comresearchgate.netamegroups.orgmdpi.commedkoo.com It is considered a novel derivative sharing the mechanism of action with parent compounds like OPB-51602 and OPB-31121. mdpi.com These compounds bind with high affinity to the SH2 domain of STAT3. mdpi.com

Suppression of STAT3 Phosphorylation, Notably Ser727

A key aspect of this compound's action is its ability to suppress STAT3 phosphorylation. mdpi.combenchchem.com Specifically, it blocks the phosphorylation of STAT3 at Serine 727 (Ser727). mdpi.com Phosphorylation at Ser727 is particularly significant as it preferentially marks mitochondrial STAT3 and contributes to the maximal activation of STAT3. mdpi.commdpi.comencyclopedia.pub By inhibiting the SH2 domain of STAT3, this compound blocks both its nuclear and mitochondrial functions. benchchem.com

Table 2: Key Mechanisms of Action of this compound

Mechanism CategorySpecific ActionKey FindingsReference
OXPHOS Inhibition Inhibits Mitochondrial Respiratory Chain Complex ISuppresses energy production; reduces ATP synthesis. ashpublications.orgashpublications.orgresearchgate.netpostersessiononline.euashpublications.org
Disrupts Cellular BioenergeticsLeads to a drastic reduction in Oxygen Consumption Rate (OCR). ashpublications.orgmdpi.compostersessiononline.eu
Activates Energy Stress Sensor PathwaysActivates the AMPK-mTOR pathway. ashpublications.orgresearchgate.netashpublications.orgbenchchem.com
STAT3 Inhibition Inhibits STAT3 Pathway ActivityBlocks both nuclear and mitochondrial functions of STAT3. patsnap.comnih.govdrugbank.commedpath.comresearchgate.netashpublications.orgmdpi.combenchchem.comspandidos-publications.comspringer.comresearchgate.netamegroups.orgmdpi.commedkoo.com
Suppresses STAT3 PhosphorylationSpecifically blocks Ser727 phosphorylation of STAT3. mdpi.combenchchem.com

Table 3: In Vitro Growth Inhibitory Effects of this compound (IC50 Values)

Tumor TypeCell LinesIC50 Range (nM)Reference
Hematological MalignanciesLeukemia, Multiple Myeloma, Lymphoma18.6 – 525.3 ashpublications.orgbenchchem.com
Solid TumorsLiver Cancer, Lung Cancer, Gastric Cancer, Breast Cancer92.6 – 1727.7 ashpublications.orgbenchchem.com

Preclinical Efficacy Studies of Opb 111077 in Oncological Models

In Vitro Antitumor Activity Across Diverse Cancer Cell Lines

Preclinical in vitro studies have extensively evaluated the growth inhibitory effects of OPB-111077 across a broad spectrum of human cancer cell lines, encompassing both hematological malignancies and solid tumors ashpublications.orgnih.govashpublications.orgpostersessiononline.eu.

Sensitivity Profiles in Human Hematological Malignancies (e.g., Leukemia, Multiple Myeloma, Lymphoma)

This compound has exhibited potent inhibitory effects on the growth of various human blood tumor cell lines. These include cell lines derived from leukemia, multiple myeloma, and lymphoma ashpublications.org. The compound demonstrated significant activity with half-maximal inhibitory concentration (IC50) values ranging from 18.6 to 525.3 nM in these hematological cancer models ashpublications.org.

Table 1: In Vitro Growth Inhibition of this compound in Human Hematological Malignancies

Cancer TypeIC50 Range (nM)Source
Leukemia18.6 - 525.3 ashpublications.org
Multiple Myeloma18.6 - 525.3 ashpublications.org
Lymphoma18.6 - 525.3 ashpublications.org

Efficacy in Human Solid Tumor Cell Lines (e.g., Liver, Lung, Gastric, Breast, Hepatocellular Carcinoma)

Beyond hematological cancers, this compound has also shown efficacy against human solid tumor cell lines. Studies have reported potent inhibitory effects on the growth of cell lines originating from liver cancer, lung cancer, gastric cancer, and breast cancer ashpublications.org. The IC50 values for these solid tumor cell lines ranged from 92.6 to 1727.7 nM ashpublications.org. Furthermore, this compound has demonstrated preclinical efficacy in in vitro hepatocellular carcinoma (HCC) models e-crt.orgnih.gov.

Table 2: In Vitro Growth Inhibition of this compound in Human Solid Tumor Cell Lines

Cancer TypeIC50 Range (nM)Source
Liver Cancer92.6 - 1727.7 ashpublications.org
Lung Cancer92.6 - 1727.7 ashpublications.org
Gastric Cancer92.6 - 1727.7 ashpublications.org
Breast Cancer92.6 - 1727.7 ashpublications.org
Hepatocellular CarcinomaNot specified, but efficacy shown e-crt.orgnih.gov

Comparative Analysis of this compound's Effects on Proliferating vs. Non-Proliferating Cells

Investigations into the anti-proliferative characteristics of this compound revealed that its activity is primarily anti-proliferative rather than cytotoxic nih.govviviabiotech.com. The compound exhibited a more pronounced effect on proliferating cells compared to non-proliferating cell populations nih.govviviabiotech.comviviabiotech.com. In the context of acute myeloid leukemia (AML), this compound demonstrated superior anti-proliferative activity on proliferative AML cells when compared to decitabine (B1684300), an approved anti-proliferative drug for AML viviabiotech.com.

In Vivo Antitumor Efficacy in Murine Models

The antitumor efficacy of this compound has been further validated in various in vivo murine models, including cell line-derived xenograft (CDX) models and patient-derived xenograft (PDX) models ashpublications.orgashpublications.orgpostersessiononline.eue-crt.orgnih.gov.

Application of Cell Line-Derived Xenograft (CDX) Models

Daily oral administration of this compound has shown significant, dose-dependent antitumor effects in SCID mice bearing tumors derived from human cancer cell lines ashpublications.org. These effects were observed across a range of cancer types, including leukemia, lymphoma, liver cancer, gastric cancer, and breast cancer ashpublications.org. This compound has consistently demonstrated antitumor effects against various human hematological and solid tumors in CDX models ashpublications.orgpostersessiononline.eu.

Utilization of Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of this compound has also been explored in patient-derived xenograft (PDX) models. Studies have shown that this compound, particularly when combined with bendamustine (B91647), exhibits synergistic antitumor effects in lymphoma PDX models ashpublications.orgpostersessiononline.eu. This synergistic effect was attributed to this compound inhibiting OXPHOS while increasing glycolysis, and bendamustine reprogramming cancer cells towards OXPHOS, creating a more favorable environment for this compound's antitumor activity ashpublications.orgpostersessiononline.eu. Additionally, this compound has shown preclinical efficacy in in vivo preclinical HCC models e-crt.orgnih.gov.

Investigation of Resistance Mechanisms and Metabolic Reprogramming in Cancer Cells

Emerging Role of OXPHOS Dependence as a Mechanism of Resistance to Conventional Therapies

A growing body of evidence suggests that a reliance on mitochondrial oxidative phosphorylation (OXPHOS) is a key mechanism of resistance to conventional cancer therapies nih.govsemanticscholar.orgnih.gov. Many chemotherapy-resistant cancer cells and cancer stem cells have been shown to be dependent on OXPHOS for their survival nih.govsemanticscholar.org. This metabolic shift, often from glycolysis to OXPHOS, can be a direct cause of acquired anticancer drug resistance ashpublications.org.

OPB-111077 is a novel small-molecule inhibitor that targets both STAT3 and mitochondrial oxidative phosphorylation nih.govnih.gov. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex I, which leads to a decrease in energy production ashpublications.org. By blocking OXPHOS, this compound presents a therapeutic strategy to target cancer cells that have become sensitive to metabolic inhibition nih.govsemanticscholar.org.

In preclinical models, this compound has demonstrated promising anticancer activity nih.govnih.gov. For instance, in sorafenib-resistant hepatocellular carcinoma (HCC) cells, which exhibit increased mitochondrial activity, this compound was shown to drastically reduce the oxygen consumption rate (OCR) mdpi.com. This highlights the potential of targeting OXPHOS with this compound to overcome resistance to conventional therapies.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Sorafenib-Resistant Cells

Cell LineTreatmentEffect on Basal Respiratory CapacityReference
Sorafenib-resistant Huh7This compound (10 µM, 5 h)Drastic reduction mdpi.com

Contribution of Constitutively Activated STAT3 Signaling to Drug Resistance Phenotypes

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a crucial role in promoting tumor cell survival, proliferation, and drug resistance mdpi.comcore.ac.uk. Activated STAT3 signaling is a common feature in many human tumors, making it an attractive target for therapeutic intervention nih.gov.

This compound is a potent inhibitor of the STAT3 activation pathway mdpi.comspandidos-publications.com. The compound is a derivative of OPB-51602 and OPB-31121 and shares their mechanism of action mdpi.com. STAT3 is known to localize within mitochondria and positively regulate mitochondrial respiration mdpi.com.

A significant finding in the context of drug resistance is the upregulation of phosphorylated STAT3 at the serine 727 residue (pSer727 STAT3) in sorafenib-resistant HCC cells mdpi.comnih.gov. This form of STAT3 is predominantly found in the mitochondria mdpi.comnih.gov. The inhibition of STAT3 with this compound in these resistant cells has been shown to block pSer727 STAT3 and restore sensitivity to sorafenib (B1663141) mdpi.com. This suggests that targeting the STAT3 signaling pathway with this compound is a viable strategy to counteract drug resistance.

Table 2: Impact of this compound on STAT3 Signaling and Drug Sensitivity

Cancer ModelKey FindingEffect of this compoundReference
Sorafenib-resistant Huh7 cellsHigher pSer727 STAT3 and increased mitochondrial activityInhibited pSer727 STAT3 and increased sensitivity to sorafenib mdpi.com

Analysis of Mitochondrial Plasticity and Hyperfusion in Acquired Drug Resistance (e.g., Sorafenib-Resistant Hepatocellular Carcinoma)

Mitochondrial plasticity, the ability of mitochondria to change their shape, size, and function, plays a critical role in the development of acquired drug resistance mdpi.comusi.ch. In sorafenib-adapted HCC cells, a significant reprogramming of mitochondrial function and biogenesis has been observed mdpi.comusi.ch. A key characteristic of these resistant cells is an enlarged and interconnected mitochondrial network, a phenomenon known as mitochondrial hyperfusion mdpi.com.

Treatment with this compound has been shown to disrupt this hyperfused mitochondrial network in sorafenib-resistant cells mdpi.com. The compound induces a reversion of the mitochondrial phenotype to the pattern of small, rounded mitochondria observed in the parental, drug-sensitive cells mdpi.com. This restoration of the normal mitochondrial morphology is directly linked to the re-sensitization of the resistant cells to sorafenib mdpi.com. These findings underscore the importance of mitochondrial plasticity in drug resistance and identify it as a clinically actionable target for therapies like this compound.

Table 3: this compound's Effect on Mitochondrial Phenotype in Resistant Cancer Cells

Cell TypeMitochondrial PhenotypeEffect of this compound TreatmentReference
Sorafenib-resistant Huh7 cellsEnlarged mitochondrial network (hyperfusion)Disrupted the enlarged network and restored the pattern of small, rounded mitochondria mdpi.com

Metabolic Adaptations in Resistant Cancer Cells, Such as Increased Fatty Acid Synthesis

Cancer cells that develop resistance to therapies often undergo significant metabolic adaptations to survive and proliferate frontiersin.org. One such adaptation can be an increase in fatty acid synthesis frontiersin.org. Fatty acids are crucial for building cell membranes and can also serve as an energy source, making their metabolism an essential process for tumor growth frontiersin.orgox.ac.uk.

Preclinical Development of Synergistic Therapeutic Strategies with Opb 111077

Combination with Alkylating Agents

Rationale for Co-targeting OXPHOS and DNA Damage Response

The rationale for combining OPB-111077 with alkylating agents stems from the intricate interplay between cellular energy metabolism and DNA damage response pathways. STAT3 plays a dual role in tumorigenesis, functioning as a nuclear transcription factor and regulating OXPHOS through interactions with mitochondrial electron transport chain complexes I and II nih.govresearchgate.net. Cancer cells, particularly chemotherapy-resistant and cancer stem cells, often exhibit a dependence on OXPHOS for survival nih.gov. Alkylating agents, such as bendamustine (B91647) and cyclophosphamide (B585), induce DNA damage by forming intra-strand and inter-strand cross-links between DNA bases, thereby interfering with DNA synthesis and repair wikipedia.orgmims.com. Importantly, preclinical investigations have revealed that alkylating agents can induce an OXPHOS-dependent metabolic state in tumor cells, rendering them more susceptible to OXPHOS inhibition benchchem.comresearchgate.netbioscientifica.com. This metabolic shift provides a compelling basis for co-targeting OXPHOS with this compound to disrupt the energy metabolism of cancer cells that rely on mitochondrial respiration benchchem.com.

Preclinical Synergy with Bendamustine and Cyclophosphamide in Lymphoma Models

Preclinical studies have demonstrated significant synergistic antitumor effects when this compound is combined with alkylating agents in lymphoma models. Specifically, the combination of this compound with cyclophosphamide or bendamustine exhibited synergy in xenograft mouse models derived from human diffuse large B-cell lymphoma (DLBCL) cell lines researchgate.net. These findings suggest that this compound, when used alongside conventional alkylating agents, holds potential for enhanced therapeutic outcomes in malignant lymphoma researchgate.net. The observed synergy has led to ongoing clinical investigations, including a Phase 1 trial (NCT04049825) evaluating the combination of this compound with bendamustine and rituximab (B1143277) in patients with relapsed or refractory DLBCL researchgate.netmdpi.comkcl.ac.uk.

Table 1: Preclinical Synergy of this compound with Alkylating Agents in Lymphoma Models

Combination PartnerCancer ModelObserved EffectReference
BendamustineHuman DLBCL Xenograft (mouse)Synergistic antitumor effect researchgate.netresearchgate.net
CyclophosphamideHuman DLBCL Xenograft (mouse)Synergistic antitumor effect researchgate.net

Elucidation of Metabolic Rerouting Induced by Combination Partners

Further mechanistic studies have elucidated the metabolic rerouting induced by alkylating agents, which contributes to the observed synergy with this compound. In vitro analyses using flux analyzers showed that alkylating agents, such as cyclophosphamide and bendamustine, induced an OXPHOS-predominant metabolic phenotype in DLBCL cell lines researchgate.net. This metabolic reprogramming was further confirmed in vivo, where the administration of alkylating agents to DLBCL cell line xenograft models resulted in the induction of OXPHOS-related markers in the tumor tissue researchgate.net. These results indicate that alkylating agents actively reprogram glycolytically dominant tumors towards an OXPHOS-dominant state, thereby creating an environment where the antitumor efficacy of this compound, an OXPHOS inhibitor, can be more effectively exerted researchgate.net.

Table 2: Metabolic Rerouting Induced by Alkylating Agents

Alkylating AgentModel SystemObserved Metabolic ChangeEffect on this compound EfficacyReference
BendamustineDLBCL Cell Lines (in vitro), DLBCL Xenograft (in vivo)Induction of OXPHOS nature, increased OXPHOS-related markersEnhances antitumor effect researchgate.net
CyclophosphamideDLBCL Cell Lines (in vitro), DLBCL Xenograft (in vivo)Induction of OXPHOS nature, increased OXPHOS-related markersEnhances antitumor effect researchgate.net

Combination with Other Targeted Agents

Synergistic Effects with BCL-2 Inhibitors (e.g., Venetoclax) in Acute Myeloid Leukemia Models

The combination of this compound with BCL-2 inhibitors, particularly venetoclax (B612062), has shown significant preclinical synergy in acute myeloid leukemia (AML) models. Mitochondrial oxidative phosphorylation has been identified as a key mechanism of resistance to BCL-2 inhibition in AML researchgate.netresearchgate.netashpublications.org. Therefore, concurrently targeting OXPHOS and BCL-2 is considered a promising therapeutic strategy nih.govwjgnet.com. Preclinical studies demonstrated that this compound, when combined with decitabine (B1684300) (a hypomethylating agent), synergistically hindered the proliferation of leukemic stem cells (LSCs) nih.govwjgnet.comresearchgate.net. Furthermore, a triplet therapy involving this compound, a hypomethylating agent, and venetoclax significantly increased apoptosis rates in AML cells to a greater extent than either single-agent this compound or venetoclax alone researchgate.netresearchgate.netashpublications.orgnih.govwjgnet.comresearchgate.net. This robust preclinical evidence has provided the foundation for ongoing clinical trials evaluating this triplet regimen for the treatment of AML (e.g., NCT03063944) researchgate.netresearchgate.netwjgnet.come-tarjome.com.

Table 3: Preclinical Synergy of this compound with BCL-2 Inhibitors in AML Models

Combination PartnerCancer ModelObserved EffectReference
Venetoclax + Decitabine (HMA)AML Cells, Leukemic Stem Cells (LSCs)Synergistic inhibition of proliferation, increased apoptosis rates researchgate.netresearchgate.netashpublications.orgnih.govwjgnet.comresearchgate.net

Enhanced Apoptosis and Proliferation Inhibition in OXPHOS-Increased Models

The synergistic effects of this compound and venetoclax are particularly pronounced in AML models characterized by increased OXPHOS activity. Research indicates that the combination of this compound and venetoclax led to a more significant decrease in proliferation and an increase in apoptosis rates in AML cells that were genetically engineered to exhibit elevated OXPHOS researchgate.netresearchgate.netashpublications.org. This highlights the therapeutic potential of this compound in contexts where cancer cells rely heavily on mitochondrial respiration. This compound itself primarily exerts an anti-proliferative effect, showing a more prominent impact on actively dividing cells rather than inducing direct cytotoxicity spandidos-publications.com.

Table 4: Impact of this compound and Venetoclax Combination on OXPHOS-Increased AML Models

CombinationModel SystemEffect on ProliferationEffect on ApoptosisSpecificityReference
This compound + VenetoclaxGenetically Engineered AML Cells (Increased OXPHOS)Decreased (more pronounced)Increased (more pronounced)Targets OXPHOS-dependent cells researchgate.netresearchgate.netashpublications.org

Integration with Hypomethylating Agents (e.g., Decitabine)

Preclinical investigations have explored the synergistic potential of this compound when combined with hypomethylating agents (HMAs) such as decitabine. In models of acute myeloid leukemia (AML), this compound, when co-administered with decitabine, demonstrated a more potent antitumor effect compared to either agent alone patsnap.com. This synergy was observed in a KG-1 tumor-bearing mouse model, supporting the rationale for clinical trials of this combination patsnap.com. Furthermore, a triplet therapy involving this compound, decitabine, and venetoclax (a BCL-2 inhibitor) in AML cells led to increased apoptosis rates, surpassing the effects of single-agent this compound or venetoclax drugbank.com. The effects on proliferation and apoptosis with this triplet combination were particularly pronounced in AML cells engineered to exhibit increased OXPHOS patsnap.com.

Table 1: Preclinical Synergy of this compound with Decitabine in AML Models

Combination TherapyObserved EffectModel SystemReference
This compound + DecitabineMore potent antitumor effectKG-1 tumor-bearing mouse model patsnap.com
This compound + Decitabine + VenetoclaxIncreased apoptosis rates, decreased proliferationAML cells (especially OXPHOS-increased) patsnap.comdrugbank.com

Theoretical Basis for Immunomodulatory Combinations

The STAT3 signaling pathway, a primary target of this compound, plays a critical role in modulating the tumor microenvironment and facilitating immune evasion, providing a strong theoretical basis for its combination with immunomodulatory agents drugbank.comabmole.com.

Constitutive activation of STAT3 is a common feature in numerous human cancers, including hepatocellular carcinoma, and contributes significantly to tumorigenesis, drug resistance, and tumor-immune evasion. STAT3 activation in tumor cells can promote immune evasion by maintaining an activation loop with immune cells within the tumor microenvironment. For instance, activation of STAT3 by IL-6 in tumor cells triggers an inflammatory response, leading to the expression and secretion of STAT3-activating cytokines and chemokines. Additionally, STAT3 can induce the differentiation of monocytes into myeloid-derived suppressor cells (MDSCs) and activate regulatory dendritic cells, both of which impair T-cell function and suppress antitumor immune responses. By inhibiting STAT3, this compound has the potential to disrupt these immunosuppressive mechanisms, thereby rendering the tumor microenvironment more conducive to immune attack.

Given STAT3's immunomodulatory role in cancer development, the combination of this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies is hypothesized to be synergistic drugbank.com. ICIs work by blocking checkpoint proteins (e.g., PD-1 on T cells and PD-L1 on tumor cells) that send "off" signals to T cells, thereby preventing the immune system from destroying cancer. By suppressing STAT3-mediated immunosuppression, this compound could potentially enhance the effectiveness of anti-PD-1 therapies by reactivating immune responses that were previously suppressed within the tumor microenvironment abmole.com. This theoretical synergy suggests a promising avenue for future investigation.

Combination with Kinase Inhibitors and Other Investigational Agents

Beyond immunomodulatory approaches, this compound's potential for synergy with other targeted therapies, particularly kinase inhibitors, has been explored in preclinical and early-phase clinical settings.

Sorafenib (B1663141) is a multi-kinase inhibitor widely used for advanced hepatocellular carcinoma (HCC), exerting anti-proliferative and anti-angiogenic effects by targeting pathways such as Raf/MEK/ERK and JAK/STAT, and inhibiting various receptor tyrosine kinases idrblab.net. Preclinical studies have indicated that this compound, despite showing limited efficacy as a monotherapy in HCC models, might be further investigated as a combination therapy due to its favorable safety profile drugbank.comidrblab.net. Co-treatment with sorafenib has been shown to restore sensitivity by normalizing oxidative consumption rate (OCR) and mitochondrial morphology in HCC models where mitochondrial plasticity promotes resistance to sorafenib, highlighting a potential synergistic interaction abmole.com.

Table 2: Potential Synergy of this compound with Sorafenib in HCC

Combination TherapyProposed Mechanism of SynergyObserved EffectReference
This compound + SorafenibSTAT3/OXPHOS inhibition + multi-kinase inhibition; Reverse mitochondrial plasticityRestoration of sensitivity to sorafenib; Normalization of OCR and mitochondrial morphology abmole.com

Regorafenib, a fluorinated analog of sorafenib, is another oral multi-kinase inhibitor approved for HCC, targeting a broader spectrum of kinases including VEGFR, PDGFR, FGFR, TIE2, c-Kit, RET, Raf-1, and BRAF medkoo.com. The efficacy of this compound in combination with currently approved agents like regorafenib, or with promising investigational agents such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, is considered valuable for future investigation drugbank.com. Given this compound's mechanism of action, combining it with these agents could potentially target multiple oncogenic pathways, leading to enhanced antitumor activity and overcoming resistance mechanisms in various cancers.

Translational Research Methodologies and Biomarker Identification for Opb 111077

Preclinical Models for Identifying Cancer Subtypes Sensitive to OPB-111077

The identification of cancer subtypes that are particularly vulnerable to this compound's dual mechanism of action is paramount for its clinical success. Preclinical research has utilized a range of models to pinpoint these sensitive contexts.

Initial preclinical assessments showed that this compound has inhibitory effects on a diverse array of malignant cells. nih.gov Mechanistic analyses confirmed that the compound significantly inhibits the STAT3 activation pathway, leading to antitumor effects in numerous human solid and blood tumor cell lines both in vitro and in vivo. spandidos-publications.comnih.gov

Clinical observations have guided the focus of subsequent preclinical investigations. For instance, notable antitumor activity was observed in a patient with diffuse large B-cell lymphoma (DLBCL) during a phase I study, suggesting that certain hematologic malignancies may be highly sensitive to STAT3 inhibition. elsevierpure.comresearchgate.net This has prompted further investigation into lymphoma and other blood cancers, such as acute myeloid leukemia (AML), in preclinical settings. spandidos-publications.comnih.gov In AML, the activation of STAT3 is linked to poorer survival outcomes, making it a rational target for this compound. nih.gov

Furthermore, this compound's role as an inhibitor of oxidative phosphorylation suggests that cancers with a high dependency on this metabolic pathway may be particularly susceptible. nih.govsemanticscholar.org This includes chemotherapy-resistant cancers and cancer stem cells, which are reported to rely heavily on OXPHOS for survival. nih.govsemanticscholar.org Preclinical models that represent these biological states are therefore crucial for evaluating the efficacy of this compound. Preclinical studies have also been conducted in hepatocellular carcinoma (HCC) models, exploring its potential in solid tumors where STAT3 is a known therapeutic target. nih.gov

Table 1: Preclinical Models and Investigated Cancer Subtypes for this compound
Cancer SubtypeModel TypeRationale for InvestigationKey Findings/Observations
Diffuse Large B-Cell Lymphoma (DLBCL)Cell Lines, XenograftsSignificant clinical activity observed in a patient. nih.govelsevierpure.comIdentified as a potentially highly sensitive cancer subtype. researchgate.net
Acute Myeloid Leukemia (AML)Patient-derived Cells, Cell LinesSTAT3 activation is a negative prognostic factor in AML. nih.govThis compound exhibits anti-proliferative activity in AML cells. spandidos-publications.com
Hepatocellular Carcinoma (HCC)Cell Lines, In vivo modelsSTAT3 is a promising therapeutic target in HCC. nih.govDemonstrated preclinical efficacy. nih.gov
Chemotherapy-Resistant CancersResistant Cell Line ModelsReported dependence on oxidative phosphorylation (OXPHOS). nih.govsemanticscholar.orgHypothesized sensitivity due to this compound's OXPHOS inhibition. nih.gov
Cancer Stem CellsStem Cell ModelsReported dependence on oxidative phosphorylation (OXPHOS). nih.govsemanticscholar.orgA potential target population for this compound. nih.gov

Methodologies for Assessing Target Engagement in Preclinical Settings

Confirming that this compound effectively engages its molecular targets, primarily STAT3, within the tumor is a critical step in preclinical validation. Target engagement studies aim to establish a link between the drug's mechanism of action and its pharmacodynamic effects. crownbio.com

Standard biochemical methods are central to assessing STAT3 inhibition. These typically involve collecting tumor tissue or cells from preclinical models (e.g., xenografts) treated with this compound and measuring the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein. Techniques such as Western blotting and immunohistochemistry are used to quantify the reduction in p-STAT3, providing direct evidence of target engagement.

Functional imaging techniques like Positron Emission Tomography (PET) offer a non-invasive method to assess target engagement and drug distribution in vivo. openmedscience.comnih.gov While specific PET radiotracers for this compound have not been detailed in published literature, the development of such a tool would be a significant advancement. A radiolabeled version of this compound or a specific tracer that binds to STAT3 could allow for the visualization of drug accumulation in the tumor and confirm that it is binding to its target. PET imaging provides high-resolution, three-dimensional images of functional processes, making it invaluable for this purpose. openmedscience.comnih.gov The development of novel PET radiotracers, such as those targeting fibroblast activation protein (FAP), demonstrates the expanding capability of this technology to visualize specific molecular features of cancers. auntminnieeurope.comauntminnie.com

Advanced Molecular Profiling Techniques

To refine patient selection, advanced molecular profiling techniques can be employed to uncover the genetic and molecular landscape of tumors. Circulating tumor DNA (ctDNA) analysis, often referred to as a "liquid biopsy," is a minimally invasive method with growing potential in oncology. onclive.com

ctDNA consists of small fragments of DNA released from tumor cells into the bloodstream. onclive.com Analysis of ctDNA can identify specific mutations, such as those in the STAT3 gene or related signaling pathways, without the need for an invasive tissue biopsy. onclive.comyoutube.com This is particularly valuable for monitoring tumor evolution and the emergence of resistance over the course of treatment. onclive.com

In the context of this compound, ctDNA analysis could be used to:

Screen patients for baseline mutations in the STAT3 pathway that might predict sensitivity or resistance.

Monitor target engagement by tracking changes in the variant allele frequency (VAF) of specific mutations in response to therapy.

Detect emergent resistance by identifying new mutations in the STAT3 pathway or other compensatory pathways that arise during treatment.

While the direct application of ctDNA to detect STAT3 mutations for this compound therapy is still an area for investigation, the technology represents a powerful tool for genomic profiling in clinical trials. youtube.comresearchgate.net

Strategies for Developing Predictive and Prognostic Biomarkers for this compound Efficacy

The development of predictive and prognostic biomarkers is essential to guide the clinical use of this compound, ensuring it is administered to patients most likely to benefit. A multi-faceted strategy is required, integrating data from tumor tissue, blood, and functional imaging.

Predictive biomarkers aim to identify patients who are likely to respond to the drug. For this compound, potential predictive biomarkers include:

High STAT3 Activation: Tumors exhibiting high baseline levels of phosphorylated STAT3 (p-STAT3), as measured by immunohistochemistry, could be more dependent on this pathway and thus more sensitive to inhibition.

Metabolic Profile: Given this compound's effect on OXPHOS, biomarkers indicating a tumor's reliance on this metabolic pathway could predict response. This could involve metabolic imaging or gene expression signatures related to mitochondrial function.

Functional Sensitivity Screening: Ex vivo culture of patient-derived tumor cells treated with this compound can directly assess sensitivity. One preclinical study successfully used a proliferation assay with AML patient samples to characterize the drug's anti-proliferative effects, serving as a direct functional biomarker. spandidos-publications.com

Table 2: Potential Biomarker Strategies for this compound
Biomarker StrategyMethodologyTypeRationale
STAT3 Activation StatusImmunohistochemistry (IHC) for p-STAT3 in tumor tissuePredictive & PrognosticHigh p-STAT3 may indicate pathway dependency (predictive) and is associated with poor outcomes in some cancers like AML (prognostic). nih.gov
Metabolic DependencyMetabolic imaging (e.g., PET), gene expression profilingPredictiveTumors reliant on OXPHOS may be more vulnerable to this compound's secondary mechanism. nih.govsemanticscholar.org
STAT3 Pathway MutationsctDNA analysis, tumor sequencingPredictiveSpecific mutations may confer sensitivity or resistance to STAT3 inhibition.
Ex Vivo Drug SensitivityProliferation assays on patient-derived tumor cellsPredictiveDirectly measures the anti-tumor effect of the drug on a patient's cancer cells. spandidos-publications.com

Future Research Directions for Opb 111077

Detailed Analysis of Downstream Metabolomic Changes Induced by OPB-111077 Monotherapy and Combinations

The inhibition of oxidative phosphorylation is a central feature of this compound's activity. semanticscholar.org This directly implies significant alterations in cellular metabolism, which can be explored through detailed metabolomic analysis. Studies have already demonstrated that treatment with this compound leads to a drastic reduction in the mitochondrial Oxygen Consumption Rate (OCR). mdpi.com In preclinical models of sorafenib-resistant hepatocellular carcinoma, this compound treatment not only blocked STAT3 phosphorylation but also induced notable changes in metabolic proteins, reducing the mitochondrial protein NDUFAF1 while increasing levels of PKM2 and LDHA. mdpi.com

Future investigations should expand on these findings by conducting comprehensive, unbiased metabolomic profiling. This would involve using techniques like mass spectrometry to identify and quantify a wide array of metabolites in cancer cells and patient samples before and after treatment with this compound, both as a single agent and in combination therapies. Such analyses could reveal novel metabolic vulnerabilities induced by the drug, identify biomarkers of response, and provide a deeper understanding of the metabolic reprogramming that occurs as a consequence of dual STAT3 and OXPHOS inhibition.

Exploration of Novel Combination Partners Based on Cancer-Specific Metabolic Dependencies

The metabolic disruption caused by this compound provides a strong rationale for exploring novel combination therapies that exploit cancer-specific metabolic dependencies. Since the compound blocks OXPHOS, cancer cells that are highly reliant on this pathway for energy production may be particularly vulnerable. nih.gov This dependency is often observed in specific cancer subtypes, including chemotherapy-resistant cells and cancer stem cells. nih.gov

Building on this, future research should systematically explore combination partners that target complementary metabolic pathways. For instance, combining this compound with glycolysis inhibitors could create a synthetic lethal strategy by blocking both major arms of energy production. oncotarget.com Preclinical evidence already supports this approach:

Combination with Tyrosine Kinase Inhibitors : In sorafenib-resistant hepatocellular carcinoma cells, which exhibit a heightened reliance on OXPHOS, this compound was shown to restore sensitivity to sorafenib (B1663141). mdpi.com

Combination with Alkylating Agents : In xenograft models of lymphoma, this compound demonstrated a synergistic antitumor effect when combined with alkylating agents like bendamustine (B91647) and cyclophosphamide (B585). ashpublications.org A phase 1 trial subsequently explored the combination of this compound with bendamustine and rituximab (B1143277) in patients with relapsed or refractory diffuse large B-cell lymphoma. ashpublications.orgfiercebiotech.com

A summary of key preclinical combination studies is presented below.

Combination PartnerCancer ModelObserved Effect
SorafenibSorafenib-resistant Hepatocellular Carcinoma (Huh7 cells)Restored sensitivity to sorafenib. mdpi.com
CyclophosphamideLymphoma Xenograft ModelSynergistic antitumor effect. ashpublications.org
BendamustineLymphoma Xenograft ModelSynergistic antitumor effect. ashpublications.org

These findings underscore the potential of rationally designed, metabolism-based combination strategies to enhance the therapeutic efficacy of this compound.

Investigation of this compound in Less Explored or Orphan Cancer Indications

Beyond lymphoma, the phase I study also reported stable disease for at least eight treatment cycles in patients with a variety of other cancers, including the rare entity esthesioneuroblastoma. nih.gov This suggests that the drug's activity may not be limited to common malignancies. Future research should focus on identifying other less explored or orphan cancer indications where STAT3 activation or a dependency on OXPHOS plays a key pathological role. The process for gaining orphan drug designation is designed to promote the development of treatments for rare conditions, defined as those affecting fewer than 200,000 people in the U.S. ecancer.org A systematic preclinical screening of this compound against a panel of rare tumor cell lines could uncover novel indications where the compound may offer significant clinical benefit.

Development and Application of Advanced Preclinical Models, Including Complex 3D Cultures and Organoids

To better predict clinical outcomes and explore complex biological interactions, future preclinical research on this compound should leverage advanced models such as 3D cell cultures and patient-derived organoids. mdpi.com Traditional 2D cell culture systems often fail to replicate the intricate tumor microenvironment, which can be a key determinant of drug resistance and efficacy. nih.govnih.gov

Three-dimensional models, such as spheroids and organoids, offer a more physiologically relevant context by mimicking the spatial architecture, cell-cell interactions, and nutrient gradients of actual tumors. frontiersin.orgyoutube.com For a disease like DLBCL, where this compound showed promise, 3D models are particularly relevant as the lymphoma tumor niche is known to be a critical factor in pathogenesis and drug resistance. nih.govresearchgate.net

The application of these advanced models for this compound research could:

Provide a better platform for screening novel combination therapies.

Allow for the study of drug penetration and efficacy in a more realistic tumor structure.

Enable the co-culture of cancer cells with immune and stromal cells to investigate the impact of this compound on the tumor microenvironment. youtube.com

Facilitate the creation of patient-derived organoid biobanks to conduct personalized medicine studies, potentially identifying biomarkers that correlate with response to this compound. youtube.com

By embracing these sophisticated preclinical tools, researchers can accelerate the identification of optimal therapeutic contexts for this compound and potentially revive interest in its clinical development, which has been discontinued. fiercebiotech.compatsnap.com

Q & A

Q. What is the dual mechanism of action of OPB-111077, and how can researchers experimentally validate its STAT3 and mitochondrial OXPHOS inhibition?

this compound simultaneously inhibits STAT3 signaling (via phosphorylation blockade and nuclear translocation) and mitochondrial oxidative phosphorylation (OXPHOS) by targeting respiratory chain complex I. To validate STAT3 inhibition:

  • Use Western blotting to assess STAT3 phosphorylation (Tyr705/Ser727) in cancer cell lines (e.g., HCC or AML models) .
  • Perform immunofluorescence to monitor STAT3 nuclear translocation . For OXPHOS inhibition:
  • Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer in treated vs. untreated cells .
  • Evaluate ATP production and AMPK-mTOR pathway activation using ELISA or phospho-specific antibodies .

Q. Which preclinical models are most relevant for studying this compound’s antitumor activity?

  • Hepatocellular carcinoma (HCC): Sorafenib-resistant Huh7 cell lines and patient-derived xenografts (PDXs) with STAT3-driven signaling .
  • Acute myeloid leukemia (AML): Ex vivo bone marrow samples from high-risk AML patients, assessed via PharmaFlow precision medicine testing for drug sensitivity .
  • Combination therapy models: Co-administration with sorafenib (HCC) or bendamustine/rituximab (lymphoma) to study synergistic effects .

Q. What pharmacokinetic (PK) parameters should be prioritized in early-phase clinical trials?

Key PK metrics include:

ParameterContinuous Dosing Intermittent Dosing
Plasma samplingDays 1–4, 11, 18, 24Days 1, 8, 15–18
MTD25 mg (reduction threshold)200 mg (reduction threshold)
Safety monitoringNCI-CTCAE v4.0 for AEsDose interruptions for ≥Grade 2 toxicity
Focus on AUC (area under the curve), Cmax, and half-life to determine optimal dosing schedules .

Q. Which biomarkers are predictive of this compound sensitivity in AML or HCC?

  • STAT3 activation: Phosphorylated STAT3 (pSTAT3) levels in tumor biopsies or peripheral blood mononuclear cells (PBMCs) .
  • Ex vivo pharmacodynamic testing: AUC-based stratification of bone marrow samples (≥70th percentile PERCENT_AUC indicates sensitivity) .
  • Mitochondrial markers: NDUFAF1 (complex I subunit) downregulation and PKM2/LDHA upregulation in resistant HCC models .

Advanced Research Questions

Q. How do clinical trial designs for this compound address dose-limiting toxicities (DLTs) and pharmacodynamic variability?

  • 3+3 dose escalation: Used in phase Ib AML trials to identify MTD (200–250 mg/day) with DLTs assessed in Cycle 1 (e.g., neutropenia ≥Grade 3) .
  • Adaptive intermittent dosing: Reduces cumulative toxicity (e.g., 4 days on/3 days off) while maintaining target inhibition .
  • Biomarker-driven enrollment: Ex vivo sensitivity testing (≥70th percentile PERCENT_AUC) minimizes interpatient variability in AML trials .

Q. How can contradictory efficacy data between solid tumors and hematologic malignancies be reconciled?

  • Tumor microenvironment: STAT3’s dual role in immune evasion (solid tumors) vs. proliferation (AML/DLBCL) may explain differential responses .
  • Mitochondrial dependency: Hematologic cancers exhibit higher OXPHOS reliance, enhancing this compound’s anti-proliferative effects .
  • Combination potential: Synergy with alkylating agents (e.g., bendamustine) in DLBCL but not in monotherapy-resistant HCC .

Q. What methodological strategies optimize this compound combination regimens in resistant cancers?

  • Reverse mitochondrial plasticity in HCC: Co-treatment with sorafenib restores sensitivity by normalizing OCR and mitochondrial morphology .
  • Immune checkpoint synergy: Pair with anti-PD-1 inhibitors to counteract STAT3-mediated immunosuppression .
  • Pharmacokinetic harmonization: Staggered dosing (e.g., this compound on Days 3–6 with bendamustine on Days 1–2) reduces overlapping toxicities .

Q. What statistical approaches are used to analyze ex vivo dose-response data in biomarker-driven trials?

  • Non-linear mixed-effects modeling (NONMEM): Quantifies interpatient variability and establishes population-level dose-response curves .
  • AUC stratification: Patients above the 70th percentile PERCENT_AUC are classified as "sensitive" and prioritized for enrollment .
  • Bayesian adaptive designs: Dynamically adjust enrollment criteria based on real-time PK/PD data .

Q. How can researchers address the lack of validated STAT3 biomarkers for patient stratification?

  • Multi-omics profiling: Integrate RNA-seq (STAT3 target genes: SOCS3, Bcl-2) with phosphoproteomics to identify predictive signatures .
  • Functional imaging: PET-CT with STAT3-specific radiotracers (e.g., 18F-labeled inhibitors) to quantify target engagement .
  • Liquid biopsies: Circulating tumor DNA (ctDNA) analysis for STAT3 mutations in HCC/AML .

Q. What experimental models best recapitulate this compound resistance mechanisms?

  • Long-term sorafenib exposure in HCC: Generates mitochondrial hyperfusion and STAT3 Ser727 phosphorylation, reversible with this compound .
  • CRISPR-Cas9 STAT3 knockout lines: Identify compensatory pathways (e.g., JAK2/STAT5) in resistant AML .
  • Patient-derived organoids (PDOs): Maintain tumor heterogeneity for high-throughput drug screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.